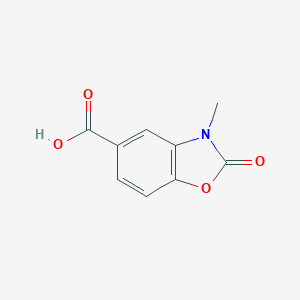

3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-10-6-4-5(8(11)12)2-3-7(6)14-9(10)13/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLAZLIVBFONSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433753 | |

| Record name | 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154780-52-6 | |

| Record name | 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for the multi-step . This molecule is a valuable heterocyclic scaffold, and its derivatives are of significant interest in medicinal chemistry and materials science due to the wide range of biological activities associated with the benzoxazolinone core, including analgesic, antimicrobial, and anticonvulsant properties.[1][2][3][4] This document details a robust and logical synthetic pathway, commencing from the readily available starting material, 3-hydroxybenzoic acid. Each stage of the synthesis—nitration, reduction, esterification, cyclization, N-methylation, and final hydrolysis—is presented with detailed, step-by-step protocols, mechanistic insights, and justifications for key experimental choices. The guide is intended for researchers, chemists, and professionals in drug development seeking a reliable and scalable route to this important chemical entity.

Overall Synthetic Strategy

The synthesis is designed as a three-stage process. The first stage focuses on the construction of the key intermediate, 4-amino-3-hydroxybenzoic acid. The second stage involves the protection of the carboxylic acid via esterification, followed by the crucial cyclization step to form the benzoxazolinone heterocyclic core. The final stage accomplishes the targeted N-methylation and subsequent deprotection (hydrolysis) to yield the final product.

Caption: High-level overview of the synthetic route.

Part 1: Synthesis of Key Intermediate: 4-Amino-3-hydroxybenzoic Acid

The foundational step in this synthesis is the preparation of 4-amino-3-hydroxybenzoic acid, a bifunctional molecule that serves as the direct precursor to the heterocyclic core. The chosen pathway begins with 3-hydroxybenzoic acid, leveraging established electrophilic aromatic substitution and reduction chemistry.

Step 1A: Nitration of 3-Hydroxybenzoic Acid

Mechanism & Rationale: This step employs electrophilic aromatic substitution to install a nitro group onto the benzene ring. The starting material, 3-hydroxybenzoic acid, contains two directing groups: a hydroxyl (-OH) group, which is an activating ortho-, para-director, and a carboxylic acid (-COOH) group, which is a deactivating meta-director. The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺, generated in situ from nitric and sulfuric acids) to the positions ortho and para to it. The 4-position, being para to the hydroxyl group, is sterically accessible and electronically favored, leading to the desired product, 4-nitro-3-hydroxybenzoic acid.[5]

Experimental Protocol: Synthesis of 4-Nitro-3-hydroxybenzoic Acid

-

In a flask submerged in an ice-water bath, slowly add 10.0 g of 3-hydroxybenzoic acid to 40 mL of concentrated sulfuric acid with stirring until fully dissolved.

-

Maintain the temperature below 10 °C. Prepare a nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate cooled flask.

-

Add the nitrating mixture dropwise to the solution of 3-hydroxybenzoic acid over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

-

The resulting yellow precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

Step 1B: Reduction of 4-Nitro-3-hydroxybenzoic Acid

Mechanism & Rationale: The nitro group is reduced to a primary amine using a classic Bechamp reduction with tin metal in concentrated hydrochloric acid.[6] This method is highly effective for aromatic nitro compounds and is tolerant of the carboxylic acid and hydroxyl groups. The reaction proceeds via the formation of a tin salt of the amino acid, which is then decomposed to liberate the free amine.[6] Catalytic hydrogenation using H₂/Pd-C is a viable, cleaner alternative.[7]

Experimental Protocol: Synthesis of 4-Amino-3-hydroxybenzoic Acid

-

To a round-bottom flask, add the 4-nitro-3-hydroxybenzoic acid (10.0 g) from the previous step and 200 mL of concentrated hydrochloric acid.

-

Heat the mixture on a water bath and add 30 g of granulated tin (Sn) in small portions.

-

After the vigorous reaction subsides, continue heating for 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture. The double tin salt may precipitate out. Filter the precipitate.

-

Dissolve the precipitate in warm water and pass hydrogen sulfide (H₂S) gas through the solution to precipitate tin as tin sulfide (SnS₂). (Caution: H₂S is highly toxic. Perform in a well-ventilated fume hood).

-

Filter off the tin sulfide. Concentrate the filtrate by heating until crystals of the hydrochloride salt begin to form.

-

Cool the solution to induce crystallization. Filter the hydrochloride salt and dissolve it in a minimum amount of warm water.

-

Precipitate the free 4-amino-3-hydroxybenzoic acid by adding a concentrated solution of sodium acetate until the pH is approximately 4-5.

-

Collect the product by filtration, wash with cold water, and recrystallize from hot water or dilute ethanol to yield the purified intermediate.[6]

| Parameter | Step 1A: Nitration | Step 1B: Reduction |

| Starting Material | 3-Hydroxybenzoic Acid | 4-Nitro-3-hydroxybenzoic Acid |

| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | Sn metal, Conc. HCl |

| Solvent | Sulfuric Acid | Hydrochloric Acid / Water |

| Temperature | 0 - 10 °C, then RT | Reflux |

| Work-up | Ice quench, filtration | H₂S precipitation, neutralization |

| Typical Yield | 75-85% | ~60%[6] |

Part 2: Formation and Protection of the Benzoxazolinone Core

With the key precursor in hand, the next stage involves protecting the carboxylic acid to prevent unwanted side reactions during the subsequent N-methylation step. This is followed by the pivotal cyclization reaction to construct the desired heterocyclic ring system.

Caption: Workflow for protection and cyclization.

Step 2A: Esterification of 4-Amino-3-hydroxybenzoic Acid

Mechanism & Rationale: A standard Fischer esterification is employed. The carboxylic acid is reacted with excess methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄). The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. This is a reversible equilibrium-driven reaction; using methanol as the solvent drives the reaction toward the ester product.

Experimental Protocol: Synthesis of Methyl 4-amino-3-hydroxybenzoate

-

Suspend 4-amino-3-hydroxybenzoic acid (10.0 g) in 150 mL of methanol.

-

Cool the suspension in an ice bath and slowly add 5 mL of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Neutralize the residue carefully with a saturated solution of sodium bicarbonate.

-

Extract the product into ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the methyl ester.

Step 2B: Cyclization to form the Benzoxazolinone Ester

Mechanism & Rationale: The formation of the 2-oxo-benzooxazole ring is achieved using 1,1'-Carbonyldiimidazole (CDI). CDI is an excellent and safe alternative to phosgene.[3][8] The reaction proceeds in two stages. First, the more nucleophilic amino group of the precursor attacks one of the carbonyl carbons of CDI, displacing an imidazole molecule. The resulting intermediate then undergoes an intramolecular nucleophilic attack by the adjacent hydroxyl group on the newly formed carbonyl, which subsequently eliminates the second imidazole molecule and forms the stable, five-membered heterocyclic ring.[9]

Experimental Protocol: Synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

-

Dissolve Methyl 4-amino-3-hydroxybenzoate (5.0 g) in 100 mL of anhydrous tetrahydrofuran (THF).

-

In a separate flask, dissolve 1.1 equivalents of CDI in 50 mL of anhydrous THF.

-

Add the CDI solution dropwise to the solution of the amino ester at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Part 3: Final N-Methylation and Hydrolysis

The final stage involves the installation of the methyl group onto the nitrogen atom of the benzoxazolinone ring, followed by the hydrolysis of the methyl ester to yield the target carboxylic acid.

Step 3A: N-Methylation of the Benzoxazolinone Ester

Mechanism & Rationale: This is a nucleophilic substitution reaction. The nitrogen atom of the benzoxazolinone is deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form an amide anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide (CH₃I) and displacing the iodide ion to form the N-methylated product. Performing this reaction on the ester protects the carboxylic acid from being deprotonated by the base, which would inhibit the desired N-alkylation.

Experimental Protocol: Synthesis of Methyl 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

-

Dissolve the benzoxazolinone ester (4.0 g) in 80 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Add potassium carbonate (1.5 equivalents) to the solution.

-

Add methyl iodide (1.2 equivalents) dropwise at room temperature.

-

Heat the mixture to 50-60 °C and stir for 3-5 hours.

-

Monitor the reaction by TLC. After completion, cool the mixture and pour it into ice water.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Step 3B: Saponification to the Final Product

Mechanism & Rationale: The final step is a base-catalyzed hydrolysis (saponification) of the methyl ester. A base, such as lithium hydroxide (LiOH), attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide leaving group, which is then protonated during the acidic work-up to yield the final carboxylic acid product.

Experimental Protocol: Synthesis of this compound

-

Dissolve the N-methylated ester (3.0 g) in a mixture of THF (40 mL) and water (20 mL).

-

Add lithium hydroxide monohydrate (2.0 equivalents) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.

-

The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the pure this compound.[10]

| Parameter | Step 3A: N-Methylation | Step 3B: Hydrolysis |

| Starting Material | Methyl 2-oxo-benzooxazole-5-carboxylate | Methyl 3-methyl-2-oxo-benzooxazole-5-carboxylate |

| Key Reagents | CH₃I, K₂CO₃ | LiOH·H₂O, HCl (work-up) |

| Solvent | DMF | THF / Water |

| Temperature | 50-60 °C | Room Temperature |

| Work-up | Aqueous extraction | Acidification, filtration |

| Final Product | N-methylated Ester | Target Carboxylic Acid |

Safety Precautions

-

Nitrating Mixture: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Tin and HCl: The reaction of tin with concentrated HCl produces flammable hydrogen gas. Ensure the setup is well-ventilated and away from ignition sources.

-

Hydrogen Sulfide: H₂S is a highly toxic and flammable gas. This step must be performed in a certified, high-performance chemical fume hood.

-

Methyl Iodide: CH₃I is a toxic and carcinogenic substance. Handle only in a fume hood and wear appropriate gloves.

-

Solvents and Bases: Anhydrous solvents and strong bases (used for deprotonation) can be hazardous. Handle under an inert atmosphere where specified.

Conclusion

This guide outlines a logical, robust, and reproducible synthetic pathway for the preparation of this compound. By breaking the synthesis into three distinct stages—construction of the key aminophenol intermediate, protection and formation of the heterocyclic core, and final functionalization and deprotection—this methodology provides clear, actionable protocols. The strategic use of an ester protecting group and the selection of well-established, high-yielding reactions ensure the efficient and successful synthesis of the target compound, making it accessible for further research and development in medicinal chemistry and related fields.

References

-

Bariş, Ö. et al. (1991). Synthesis of some 2-benzoxazolinone derivatives and their analgesic properties. Arzneimittelforschung, 41(1), 73-6. Available at: [Link]

-

Filo. (2025). Mechanism of 4-Amino-3-hydroxybenzoic Acid Formation. Filo. Available at: [Link]

-

PrepChem. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid. PrepChem.com. Available at: [Link]

-

Stankova, I. et al. (2018). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 23(11), 2999. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-benzoxazolinone derivatives 6. ResearchGate. Available at: [Link]

-

Stankova, I. (2018). Synthesis and biological studies of new 2-benzoxazolinone derivatives as antibacterial agents. KTU ePubl. Available at: [Link]

-

Usachev, Z. G. et al. (2022). Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. Molbank, 2022(4), M1487. Available at: [Link]

- CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid. (2016). Google Patents.

-

EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. (1989). European Patent Office. Available at: [Link]

-

PubChem. (n.d.). 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. PubChem. Available at: [Link]

- CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids. (2021). Google Patents.

-

Baucom, K. D. et al. (2016). 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][2][5]Triazolo[4,3-a]pyridines. Organic Letters, 18(4), 560-563. Available at: [Link]

-

Organic Chemistry Portal. (2016). 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][2][5]Triazolo[4,3-a]pyridines. Organic Chemistry Portal. Available at: [Link]

-

Organic Syntheses. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Organic Syntheses Procedure. Available at: [Link]

-

Reddy, C. R. et al. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220-3. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and crystal structure of 2-[(2,3-dihydro-2-oxo-3-benzoxazolyl)methyl]benzoic acid. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis of some 2-benzoxazolinone derivatives and their analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of 4-Amino-3-hydroxybenzoic Acid Formation Explain the mechani.. [askfilo.com]

- 6. prepchem.com [prepchem.com]

- 7. 4-Amino-3-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]

- 10. 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid | C9H7NO4 | CID 9990174 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid: Synthesis, Properties, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While this specific molecule is not extensively characterized in public literature, this document, authored from the perspective of a Senior Application Scientist, consolidates foundational chemical principles and data from closely related analogues to present a robust profile. We will detail a plausible synthetic pathway, predict its physicochemical and spectroscopic properties with in-depth analysis, and discuss its potential reactivity and biological significance based on the well-established chemistry of the benzoxazolone scaffold. All theoretical data and proposed methodologies are grounded in authoritative chemical literature to ensure scientific integrity.

Introduction: The Benzoxazolone Core

The benzoxazolone ring system is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide array of biological activities.[1][2] These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The rigid, bicyclic structure of the benzoxazolone core provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive template for rational drug design. The introduction of a carboxylic acid moiety at the 5-position and a methyl group at the 3-position, as in the title compound, modulates the electronic and steric properties of the molecule, potentially influencing its biological targets and pharmacokinetic profile. N-methylated benzoxazolones, in particular, have been investigated for a range of biological activities.[3]

Proposed Synthesis Pathway

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol

This protocol is a composite of standard procedures for the synthesis of related benzoxazolone derivatives and should be optimized for the specific substrate.

Step 1: Synthesis of 2-Oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-amino-3-hydroxybenzoic acid and urea.

-

Reaction Conditions: Heat the mixture to 130-140 °C for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, the solidified reaction mixture is triturated with a saturated sodium bicarbonate solution to dissolve the product and remove non-acidic impurities. The aqueous solution is then acidified with concentrated HCl to precipitate the crude product.

-

Purification: The crude solid is collected by filtration, washed with cold water, and recrystallized from ethanol or an ethanol/water mixture to yield pure 2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid.

Step 2: Synthesis of this compound methyl ester

This step involves esterification of the carboxylic acid and N-methylation. These could potentially be performed in a different order, but esterification first may protect the carboxylic acid from side reactions during methylation.

-

Esterification: The carboxylic acid from Step 1 is first converted to its methyl ester using standard methods, such as refluxing in methanol with a catalytic amount of sulfuric acid.

-

N-Methylation: The resulting methyl ester is dissolved in a suitable aprotic solvent like DMF. An equimolar amount of a base (e.g., potassium carbonate) is added, followed by the dropwise addition of a methylating agent such as dimethyl sulfate or methyl iodide. The reaction is stirred at room temperature until completion (monitored by TLC).

-

Workup and Purification: The reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Hydrolysis to this compound

-

Reaction Setup: The methyl ester from Step 2 is dissolved in a mixture of methanol and water.[4]

-

Reaction Conditions: An excess of a base, such as sodium hydroxide, is added, and the mixture is heated to reflux for 2-4 hours.[4]

-

Workup: After cooling to room temperature, the methanol is removed under reduced pressure. The remaining aqueous solution is acidified with concentrated HCl to precipitate the final product.

-

Purification: The solid is collected by filtration, washed with cold water, and dried to afford this compound.

Physicochemical Properties

Experimental data for the title compound is not available. The following properties are predicted based on its structure and data from similar compounds.

| Property | Predicted Value/Behavior | Rationale/Reference |

| Molecular Formula | C₉H₇NO₄ | Confirmed by mass spectrometry principles.[5] |

| Molecular Weight | 193.16 g/mol | Confirmed by mass spectrometry principles.[5] |

| Appearance | White to off-white solid | Typical for similar aromatic carboxylic acids. |

| Melting Point | >200 °C (with decomposition) | Aromatic carboxylic acids often have high melting points. |

| Solubility | Soluble in DMSO, DMF, and aqueous base. Sparingly soluble in methanol and ethanol. Insoluble in water and non-polar organic solvents. | The polar carboxylic acid group and the benzoxazolone core suggest solubility in polar aprotic solvents.[6][7] |

| pKa | 4-5 | The pKa of the carboxylic acid is expected to be in the typical range for benzoic acid derivatives. The pKa of the N-H in the parent benzoxazolone is around 8-9, but this is absent in the N-methylated compound.[8] |

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

The following are predicted chemical shifts for a solution in DMSO-d₆.

Caption: Predicted ¹H and ¹³C NMR chemical shifts.

Rationale for Predictions:

-

¹H NMR: The carboxylic acid proton is expected to be significantly deshielded and appear as a broad singlet far downfield.[9] The aromatic protons will exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The N-methyl group will appear as a singlet in the aliphatic region.[10]

-

¹³C NMR: The two carbonyl carbons will be observed in the downfield region, with the carboxylic acid carbonyl typically appearing at a slightly lower chemical shift than the oxazolone carbonyl.[9] The aromatic carbons will resonate in the 110-145 ppm range. The N-methyl carbon will be found in the upfield region.[10]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Description |

| 3300-2500 | O-H stretch (Carboxylic Acid) | A very broad and strong absorption characteristic of a hydrogen-bonded carboxylic acid. |

| ~1760 | C=O stretch (Oxazolone) | A strong, sharp absorption. |

| ~1700 | C=O stretch (Carboxylic Acid) | A strong, slightly broader absorption than the oxazolone carbonyl. |

| ~1600, ~1480 | C=C stretch (Aromatic) | Medium to strong absorptions. |

| ~1300 | C-O stretch (Carboxylic Acid) | A medium to strong absorption. |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 193.

-

Key Fragmentation Patterns:

-

Loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in a fragment at m/z = 176.

-

Loss of a carboxyl group (•COOH), leading to a fragment at m/z = 148.[11]

-

Decarboxylation (loss of CO₂) to give a fragment at m/z = 149.

-

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three key functional components: the carboxylic acid, the N-methylated oxazolone ring, and the aromatic system.

-

Carboxylic Acid Group: This group can undergo standard carboxylic acid reactions, such as esterification, amide formation, and reduction. This provides a handle for further derivatization to modulate solubility and biological activity.

-

Benzoxazolone Ring: The lactam-like structure of the oxazolone ring is generally stable but can be susceptible to hydrolysis under harsh basic conditions.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the existing substituents will direct incoming electrophiles and may deactivate the ring.

The benzoxazolone scaffold is a known pharmacophore. Derivatives have been reported as inhibitors of various enzymes, including soluble epoxide hydrolase and acid ceramidase.[12] The presence of the carboxylic acid group could facilitate interactions with active sites of enzymes that recognize acidic substrates. The N-methylation prevents hydrogen bond donation from the nitrogen atom, which can be a critical factor in receptor binding and can also improve metabolic stability and cell permeability.

Safety and Handling

Based on data for the parent compound and related structures, this compound should be handled with care. It is predicted to be a skin and eye irritant and may cause respiratory irritation.[5] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended.

Conclusion

This compound is a compound with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a scientifically grounded framework for its synthesis and has detailed its predicted chemical and physical properties. While further experimental validation is required, the information presented here offers a solid foundation for researchers to begin their investigations into this promising molecule. The strategic combination of the benzoxazolone core, a carboxylic acid functional group, and N-methylation makes it a compelling candidate for the development of novel therapeutic agents and functional materials.

References

-

Biological activity of benzoxazolinone and benzoxazolinthione derivatives. (n.d.). E3S Web of Conferences. [Link]

-

Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). (n.d.). ResearchGate. [Link]

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020). National Center for Biotechnology Information. [Link]

-

Mass Spectrometry Fragmentation Patterns. (2023). Science Ready. [Link]

-

Determination of pKa values of benzoxa-, benzothia- and benzoselena-zolinone derivatives by capillary electrophoresis. Comparison with potentiometric titration and spectrometric data. (2007). PubMed. [Link]

-

Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

-

Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. (n.d.). ResearchGate. [Link]

-

Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (n.d.). ResearchGate. [Link]

-

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. (n.d.). PubChem. [Link]

-

Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. [Link]

-

Interpretation of mass spectra. (n.d.). SlidePlayer. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. (1994). PubMed. [Link]

-

Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. (1984). PubMed. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). University of Tennessee at Martin. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). MDPI. [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry. [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). UNT Digital Library. [Link]

-

Methyl ester hydrolysis. (n.d.). ChemSpider Synthetic Pages. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid | C9H7NO4 | CID 9990174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 8. Determination of pKa values of benzoxa-, benzothia- and benzoselena-zolinone derivatives by capillary electrophoresis. Comparison with potentiometric titration and spectrometric data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid and the Benzoxazolone Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid, bearing the CAS number 154780-52-6, is a member of the benzoxazolone family of heterocyclic compounds. While detailed research on this specific molecule is not extensively published, the benzoxazolone core is a well-recognized "privileged scaffold" in medicinal chemistry. This guide will provide a comprehensive overview of the chemical and pharmacological characteristics of the benzoxazolone class, with specific details for the title compound where available. The insights provided are intended to empower researchers in drug discovery and development with a foundational understanding of this important chemical series.

The benzoxazolone structure, a fusion of a benzene ring and an oxazolone ring, imparts a unique combination of rigidity, lipophilicity, and hydrogen bonding capability, making it an attractive framework for designing molecules that can interact with a variety of biological targets.[1]

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 154780-52-6 | [2] |

| Molecular Formula | C₉H₇NO₄ | [2] |

| Molecular Weight | 193.16 g/mol | [2] |

| IUPAC Name | 3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid | [2] |

| Canonical SMILES | CN1C2=C(C=CC(=C2)C(=O)O)OC1=O | [2] |

| Physical Description | Solid (predicted) | |

| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [2] |

Synthesis Strategies for the Benzoxazolone Core

A general workflow for the synthesis of benzoxazole derivatives is depicted below.

Caption: A generalized workflow for the synthesis of benzoxazolone derivatives.

For the synthesis of the title compound, a plausible approach would involve the reaction of 3-amino-4-hydroxybenzoic acid with a methylating agent. The N-methylation of heterocyclic compounds can be achieved using various reagents, such as dimethyl carbonate or phenyl trimethylammonium iodide, under basic conditions.[3][4] The choice of methylating agent and reaction conditions would be critical to ensure selective N-methylation without esterification of the carboxylic acid group.

Biological and Pharmacological Landscape of Benzoxazolones

The benzoxazolone scaffold is a cornerstone in the development of a wide array of therapeutic agents. Its derivatives have been reported to exhibit a broad spectrum of biological activities.

-

Antimicrobial and Antifungal Activity: Numerous benzoxazolone derivatives have demonstrated significant activity against a range of microbial pathogens.[1] They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

-

Anti-inflammatory Activity: The benzoxazolone core is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[5] Certain derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[1]

-

Anticancer Activity: The benzoxazolone moiety is a key pharmacophore in a number of compounds investigated for their anticancer properties.[1] These derivatives can exert their cytotoxic effects through various mechanisms, including the inhibition of kinases involved in cancer cell signaling pathways.

-

Other Activities: Beyond these major areas, benzoxazolone derivatives have also been explored as anticonvulsants, analgesics, and antagonists for various receptors.[1]

The diverse biological activities of the benzoxazolone scaffold are illustrated in the following diagram:

Caption: Diverse biological activities of the benzoxazolone scaffold.

Experimental Protocols: A General Approach

Due to the absence of specific experimental data for this compound, this section provides generalized protocols for the characterization of benzoxazolone derivatives.

Protocol 1: General Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

-

Chemical shifts should be reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

-

Expected ¹H NMR signals for a this compound would include a singlet for the N-methyl group, aromatic protons, and a broad singlet for the carboxylic acid proton.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be prepared as a KBr pellet or as a thin film.

-

Key characteristic peaks for the benzoxazolone core would include a strong carbonyl (C=O) stretch of the lactam and aromatic C-H and C=C stretching vibrations. The carboxylic acid would show a broad O-H stretch and a C=O stretch.

-

-

Mass Spectrometry (MS):

-

Determine the molecular weight and fragmentation pattern using a mass spectrometer (e.g., ESI-MS).

-

This analysis is crucial for confirming the molecular formula of the synthesized compound.

-

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the pharmacologically significant benzoxazolone family. While specific data for this compound is scarce, the extensive research on the benzoxazolone scaffold provides a robust framework for predicting its chemical behavior and potential biological activities.

Future research should focus on the development and publication of a detailed synthesis protocol for this compound, followed by a thorough analytical characterization. Subsequently, screening for a range of biological activities, guided by the known pharmacology of related benzoxazolones, would be a logical next step. Such studies will be invaluable in unlocking the full potential of this and other novel benzoxazolone derivatives in the pursuit of new therapeutic agents.

References

-

Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25383-25405. Available from: [Link]

-

A Review on Various Synthetic Methods of Benzoxazole Moiety. (2020). International Journal of Pharmaceutical Sciences and Research, 11(8), 3666-3679. Available from: [Link]

-

Sattar, A., et al. (2021). Synthetic transformations and biological screening of benzoxazole derivatives: A review. Journal of the Iranian Chemical Society, 18(9), 2135-2159. Available from: [Link]

-

A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). Journal of Drug Delivery and Therapeutics, 11(4-S), 156-163. Available from: [Link]

-

Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Chemical Papers, 78(4), 2083-2107. Available from: [Link]

-

Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2019). Molecules, 24(18), 3273. Available from: [Link]

-

N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate. (2014). Chemistry – An Asian Journal, 9(7), 1954-1960. Available from: [Link]

- Methylation synthesis method of N-heterocyclic compound. (2017). Google Patents.

-

Biological activities of benzoxazole and its derivatives. (2023). Journal of Molecular Structure, 1272, 134177. Available from: [Link]

-

Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). Organic Letters, 24(40), 7354-7359. Available from: [Link]

-

Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles: A Comprehensive Review. (2012). International Journal of Pharmaceutical and Chemical Sciences, 1(2), 640-650. Available from: [Link]

-

Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 553-558. Available from: [Link]

-

N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source. (2012). Nature Protocols, 7(1), 103-112. Available from: [Link]

-

Synthesis and Characterization of Benzoxazinone Derivatives. (2021). Mapana Journal of Sciences, 20(3), 29-36. Available from: [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. (2012). Trade Science Inc.. Available from: [Link]

-

Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. (2023). ACS Omega, 8(2), 2415-2426. Available from: [Link]

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020). Amino Acids, 52(6-7), 937-951. Available from: [Link]

-

N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO 2 as carbon source. (2012). Nature Protocols, 7(1), 103-112. Available from: [Link]

-

Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. (2019). Baghdad Science Journal, 16(3), 643. Available from: [Link]

-

Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. (2023). ACS Omega, 8(2), 2415-2426. Available from: [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2022). Scientific Reports, 12(1), 1163. Available from: [Link]

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review, 9(12), 334-343. Available from: [Link]

-

Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles: A Comprehensive Review. (2012). International Journal of Pharmaceutical and Chemical Sciences, 1(2), 640-650. Available from: [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. (2024). Molecules, 29(5), 1079. Available from: [Link]

-

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. PubChem. Available from: [Link]

-

Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. (1994). Journal of Medicinal Chemistry, 37(13), 2091-2097. Available from: [Link]

-

Benzoxazolone synthesis. Organic Chemistry Portal. Available from: [Link]

-

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate. PubChem. Available from: [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal, 12(1), 84. Available from: [Link]

-

Benzoxazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. (2014). Synlett, 25(10), 1438-1440. Available from: [Link]

-

Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). Molecules, 27(15), 4983. Available from: [Link]

-

Synthesis of some benzoxazole derivatives. (2016). Journal of Chemical and Pharmaceutical Research, 8(4), 1253-1261. Available from: [Link]

-

Synthesis of N-methylated cyclic peptides. (2012). Nature Protocols, 7(4), 679-689. Available from: [Link]

-

Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2019). Frontiers in Chemistry, 7, 76. Available from: [Link]

Sources

structure of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

An In-depth Technical Guide to 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

The benzoxazolone nucleus is a privileged heterocyclic scaffold renowned for its wide spectrum of pharmacological activities.[1][2] This guide provides a comprehensive technical overview of a specific derivative, This compound . From the perspective of a Senior Application Scientist, this document delves into the molecule's fundamental properties, outlines a robust and validated synthetic pathway, details protocols for its analytical characterization, and explores its significant potential as a core building block in modern drug discovery programs. The inclusion of a carboxylic acid moiety at the C5-position and N-methylation at the 3-position provides a unique combination of physicochemical properties and functional handles for generating diverse chemical libraries for Structure-Activity Relationship (SAR) studies.

Molecular Profile and Physicochemical Properties

The foundation of any chemical research program is a thorough understanding of the target molecule's identity and intrinsic properties. This compound is built upon the benzoxazolone core, a bicyclic system where a benzene ring is fused to an oxazolone ring. This scaffold is noted for its favorable physicochemical profile, including a blend of lipophilic and hydrophilic characteristics and weak acidity, which are desirable traits in drug design.[1]

The specific substitutions on this core—a methyl group on the nitrogen (N3) and a carboxylic acid on the benzene ring (C5)—are critical. The N-methylation caps the hydrogen bond-donating ability of the amide, which can influence membrane permeability and metabolic stability. The C5-carboxylic acid introduces a polar, ionizable group that significantly impacts solubility and provides a crucial vector for chemical modification.

Table 1: Physicochemical and Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid | [3] |

| CAS Number | 154780-52-6 | [3][4] |

| Molecular Formula | C₉H₇NO₄ | [3][4] |

| Molecular Weight | 193.16 g/mol | [3][4] |

| Canonical SMILES | CN1C2=C(C=CC(=C2)C(=O)O)OC1=O | [3][5] |

| InChI Key | LCLAZLIVBFONSJ-UHFFFAOYSA-N | [3] |

| Physical Form | Solid |

| Predicted XLogP3 | 0.8 |[3] |

Note: The IUPAC nomenclature system gives the carboxyl group the highest priority, hence the name.[6]

Synthesis and Purification

The synthesis of substituted benzoxazolones requires a strategic approach to ensure correct regiochemistry and high purity. The following proposed pathway is designed based on established and reliable methodologies for constructing the benzoxazolone core and performing subsequent modifications.

Retrosynthetic Analysis

A logical retrosynthetic analysis simplifies the synthetic challenge. The target molecule can be disconnected at the N3-methyl bond and the C-N and C-O bonds of the oxazolone ring, leading back to a commercially available and appropriately functionalized aminophenol.

Sources

- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid | C9H7NO4 | CID 9990174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid (C9H7NO4) [pubchemlite.lcsb.uni.lu]

- 6. chem.libretexts.org [chem.libretexts.org]

3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid molecular weight

An In-Depth Technical Guide to the Molecular Weight and Characterization of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, centered on the determination and verification of its molecular weight. The benzoxazole scaffold is a privileged structure in medicinal chemistry, recognized for a wide array of pharmacological activities.[1] Accurate characterization of novel derivatives is therefore paramount for advancing drug discovery programs. This document moves beyond a simple statement of the molecular weight to detail the multi-faceted analytical workflow required for its unambiguous confirmation. It covers theoretical calculations, experimental determination by high-resolution mass spectrometry, chromatographic purity assessment, and spectroscopic structural elucidation, providing field-proven insights and step-by-step protocols for the practicing scientist.

Chemical Identity and Physicochemical Properties

This compound is a specific derivative of the benzoxazolone core. Its identity is defined by its unique chemical structure and corresponding properties.

Chemical Structure:

Figure 1. 2D Structure of this compound.

A summary of its key quantitative identifiers is presented below. The distinction between average molecular mass and monoisotopic mass is critical; the former is used for stoichiometric calculations involving bulk material, while the latter is the precise value measured by mass spectrometry.

| Property | Value | Source |

| IUPAC Name | 3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid | [2] |

| CAS Number | 154780-52-6 | [2][3] |

| Molecular Formula | C₉H₇NO₄ | [2][3] |

| Average Molecular Weight | 193.16 g/mol | [2][3] |

| Monoisotopic Mass | 193.03750770 Da | [2] |

| Physical Form | Solid | |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |

The Central Role of Molecular Weight in Compound Validation

In drug development, the molecular weight is a foundational parameter. It serves as the initial checkpoint for confirming that the correct molecule has been synthesized. High-resolution mass spectrometry (HRMS) provides an experimental mass with high accuracy (typically within 5 ppm), which is often sufficient to confirm the elemental composition of a compound.[4][5] This data is a standard requirement for publication and regulatory submissions, underpinning the identity and purity of an active pharmaceutical ingredient (API) or intermediate.

Analytical Workflow for Confirmation of Molecular Identity

The confirmation of a compound's molecular weight is not a single measurement but the culmination of a systematic analytical workflow. Each step provides orthogonal data that, when combined, builds a self-validating case for the compound's identity and purity.

Experimental Protocols for Verification

The following sections provide detailed, step-by-step methodologies for the key experiments involved in confirming the molecular weight and structure of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: Before any structural analysis, purity must be established. An impure sample can lead to erroneous data in subsequent spectroscopic and spectrometric analyses. A standard reversed-phase HPLC method is suitable for aromatic carboxylic acids.[6][7]

Protocol:

-

System Preparation:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a DAD detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column Temperature: 30 °C.

-

Flow Rate: 1.0 mL/min.

-

-

Sample Preparation:

-

Accurately prepare a 1 mg/mL stock solution of the compound in Acetonitrile or Methanol.

-

Dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

-

-

Method Execution:

-

Injection Volume: 5 µL.

-

Detection: Diode Array Detector (DAD) scanning from 210-400 nm; monitor at 254 nm.

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17.1-20 min: 10% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate the peak corresponding to the main analyte.

-

Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. The purity should be ≥95% for use in subsequent experiments.

-

Accurate Mass Determination by Mass Spectrometry (MS)

Causality: High-resolution mass spectrometry directly measures the mass-to-charge ratio (m/z) of the ionized molecule, providing the experimental molecular weight.[8][9] Electrospray ionization (ESI) is a soft ionization technique ideal for polar, medium-sized molecules like this one, minimizing fragmentation and maximizing the signal of the molecular ion.[10]

Protocol:

-

System Preparation:

-

Mass Spectrometer: Agilent 6545XT AdvanceLink Q-TOF LC/MS or equivalent.

-

Ionization Source: ESI, operated in both positive and negative ion modes to capture [M+H]⁺ and [M-H]⁻ ions.

-

-

Sample Infusion:

-

Use the sample prepared for HPLC analysis (~50 µg/mL).

-

Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

-

-

Instrument Settings (Typical):

-

Gas Temperature: 325 °C

-

Drying Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psig

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 110 V

-

Mass Range: 50 - 500 m/z

-

-

Data Analysis:

-

Expected Ions:

-

Positive Mode ([M+H]⁺): C₉H₈NO₄⁺, Calculated Mass = 194.0448

-

Negative Mode ([M-H]⁻): C₉H₆NO₄⁻, Calculated Mass = 192.0297

-

-

Mass Accuracy Calculation: Compare the measured mass to the calculated (theoretical) mass. The error should be less than 5 ppm. Error (ppm) = [(Measured Mass - Calculated Mass) / Calculated Mass] * 10^6

-

Illustrative Synthesis Pathway

While multiple synthetic routes to benzoxazole derivatives exist, a common approach involves the modification of a pre-formed benzoxazolone ring system. The synthesis of the target compound could plausibly be achieved from 4-amino-3-hydroxybenzoic acid.

This two-step process involves an initial cyclization to form the benzoxazolone core, followed by a standard N-alkylation to introduce the methyl group at the 3-position.[1][11] This pathway highlights the modularity of synthesis for creating a library of analogs for structure-activity relationship (SAR) studies.

Conclusion

The molecular weight of this compound is a fundamental descriptor, but its true scientific value is realized only through rigorous experimental verification. A calculated monoisotopic mass of 193.0375 Da must be confirmed within a narrow tolerance (e.g., < 5 ppm) by high-resolution mass spectrometry. This verification, however, is only reliable when preceded by purity assessment via HPLC and supported by orthogonal structural data from techniques like NMR and IR spectroscopy. The integrated analytical approach detailed in this guide provides a robust framework for ensuring the identity, purity, and quality of this and other valuable compounds in the drug discovery pipeline.

References

- Application of Mass Spectrometry on Small Molecule Analysis. (2022-03-24).

- This compound | CAS 154780-52-6 | SCBT. Santa Cruz Biotechnology.

- Mass Spectrometry in Small Molecule Drug Development. (2015-09-30).

- Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies.

- Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry.

- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography.

- 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. PubChem.

- Choosing the Right Mass Spectrometry for Small Molecules. (2024-05-30). ZefSci.

- Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols. Benchchem.

- Common Methods and Application Cases of Mass Spectrometry Molecular Weight Determination.

- Application Note: HPLC Method Development for the Analysis of Carboxylic Acids and Phenols Labeled with 9-(2-Bromoethoxy)anthracene. Benchchem.

- A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. (2004-01). PubMed.

- Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR.

- Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. (2019-09-01). Baghdad Science Journal.

- Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives.

- SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. (2012-09-23). TSI Journals.

- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020-10-22). MDPI.

- 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid. Sigma-Aldrich.

- 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid sigma-aldrich. Sigma-Aldrich.

- Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate. Sigma-Aldrich.

- Synthesis and crystal structure of 2-[(2,3-dihydro-2-oxo-3-benzoxazolyl)methyl]benzoic acid. ResearchGate.

- (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),... ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid | C9H7NO4 | CID 9990174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 5. rsc.org [rsc.org]

- 6. helixchrom.com [helixchrom.com]

- 7. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. zefsci.com [zefsci.com]

- 9. Common Methods and Application Cases of Mass Spectrometry Molecular Weight Determination [en.biotech-pack.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

An In-depth Technical Guide to 6-Nitro-1-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-nitro-1-benzofuran-2-carboxylic acid (C₉H₅NO₅), a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document delineates the molecule's nomenclature, physicochemical properties, and detailed spectral characterization. Furthermore, it presents a validated synthetic protocol, explores its chemical reactivity, and discusses its current and prospective applications, with a particular focus on its role as a scaffold in drug discovery. The content herein is curated to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work.

Introduction: The Benzofuran Scaffold and the Influence of Nitro Substitution

Benzofuran derivatives are a prominent class of heterocyclic compounds ubiquitously found in nature and are integral to the structure of many biologically active molecules.[1][2][3] The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5][6]

The introduction of a nitro group (-NO₂) onto the benzofuran core, as in 6-nitro-1-benzofuran-2-carboxylic acid, profoundly influences the molecule's electronic properties and reactivity. The strong electron-withdrawing nature of the nitro group can enhance the biological activity of the parent molecule and serves as a versatile chemical handle for further synthetic modifications.[7] Nitro-containing compounds are known to exhibit a broad spectrum of bioactivities, often acting as prodrugs that are activated under specific physiological conditions.[7][8] This guide focuses specifically on the 6-nitro isomer, providing a detailed exploration of its chemical and biological landscape.

Molecular Identification and Physicochemical Properties

Nomenclature and Structure

-

IUPAC Name: 6-nitro-1-benzofuran-2-carboxylic acid[]

-

Chemical Formula: C₉H₅NO₅[]

-

Molecular Weight: 207.14 g/mol [][10]

-

CAS Number: 64209-68-3[][10]

-

Synonyms: 2-Carboxy-6-nitrobenzofuran, 6-Nitrobenzofuran-2-carboxylic acid

The structure of 6-nitro-1-benzofuran-2-carboxylic acid consists of a benzofuran core with a nitro group substituted at the 6-position of the benzene ring and a carboxylic acid group at the 2-position of the furan ring.

Molecular Structure of 6-Nitro-1-benzofuran-2-carboxylic acid

Caption: 2D structure of 6-nitro-1-benzofuran-2-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 6-nitro-1-benzofuran-2-carboxylic acid is presented in the table below. These parameters are crucial for predicting its behavior in various experimental settings, including solubility, permeability, and potential for hydrogen bonding.

| Property | Value | Source |

| Molecular Formula | C₉H₅NO₅ | [] |

| Molecular Weight | 207.14 g/mol | [][10] |

| Appearance | Solid | [10] |

| Storage Temperature | 2-8°C | [10] |

Synthesis and Characterization

Synthetic Route

The synthesis of 6-nitro-1-benzofuran-2-carboxylic acid can be achieved through various methods, with a common approach involving the cyclization of appropriately substituted phenols. A general and robust method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement.

A plausible synthetic workflow for 6-nitro-1-benzofuran-2-carboxylic acid is outlined below. This multi-step synthesis starts from a commercially available substituted phenol and proceeds through key intermediates.

Caption: A representative synthetic workflow for 6-nitro-1-benzofuran-2-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-((4-formyl-2-nitrophenoxy)acetate)

-

To a solution of 4-hydroxy-3-nitrobenzaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

-

To this suspension, add ethyl bromoacetate (1.2 eq) dropwise.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Synthesis of Ethyl 6-nitrobenzofuran-2-carboxylate

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.

-

To this solution, add a solution of ethyl 2-((4-formyl-2-nitrophenoxy)acetate (1.0 eq) in absolute ethanol dropwise at room temperature.

-

Reflux the reaction mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol.

Step 3: Synthesis of 6-Nitro-1-benzofuran-2-carboxylic acid

-

To a solution of ethyl 6-nitrobenzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water, add sodium hydroxide (2.5 eq).

-

Reflux the reaction mixture for 2-4 hours.

-

After cooling, remove the ethanol under reduced pressure.

-

Dilute the aqueous solution with water and acidify with concentrated hydrochloric acid to a pH of 2-3.

-

The precipitated 6-nitro-1-benzofuran-2-carboxylic acid is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

Spectroscopic Characterization

The structural elucidation of 6-nitro-1-benzofuran-2-carboxylic acid is confirmed through a combination of spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzofuran ring system. The proton on the furan ring will appear as a singlet, and the protons on the benzene ring will exhibit a distinct splitting pattern due to the substitution. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will display signals for all nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield position (around 160-170 ppm). The carbons attached to the nitro group and the oxygen atom will also have distinctive chemical shifts.

-

Infrared (IR) Spectroscopy (KBr): The IR spectrum will show characteristic absorption bands for the functional groups present. A broad O-H stretch for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be present around 1700-1725 cm⁻¹. Additionally, characteristic peaks for the nitro group (asymmetric and symmetric stretching) will be observed around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C-O-C stretching of the furan ring will also be visible.[11]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Chemical Reactivity and Applications in Drug Discovery

Reactivity

The chemical reactivity of 6-nitro-1-benzofuran-2-carboxylic acid is dictated by its three key functional components: the benzofuran ring, the carboxylic acid group, and the nitro group.

Caption: Key reactivity centers of 6-nitro-1-benzofuran-2-carboxylic acid.

-

Carboxylic Acid Group: The carboxylic acid moiety is a versatile handle for derivatization. It can readily undergo esterification with various alcohols under acidic conditions or be converted to an acid chloride using reagents like thionyl chloride (SOCl₂), which can then be reacted with amines to form a wide array of amides. This allows for the introduction of diverse functional groups and the modulation of physicochemical properties such as lipophilicity and solubility.

-

Nitro Group: The nitro group is a key functional group for further synthetic transformations. It can be selectively reduced to an amino group (-NH₂) using various reducing agents such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). The resulting 6-amino-1-benzofuran-2-carboxylic acid is a valuable intermediate for the synthesis of more complex molecules through reactions such as diazotization and amide coupling.

-

Benzofuran Ring: The benzofuran ring system can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing substituents. The electron-withdrawing nature of the nitro and carboxylic acid groups will deactivate the ring towards electrophilic attack.

Applications in Drug Discovery

The 6-nitro-1-benzofuran-2-carboxylic acid scaffold is a valuable starting point for the development of novel therapeutic agents. Its derivatives have been explored for a range of biological activities.

-

Anticancer Agents: Benzofuran derivatives have shown significant potential as anticancer agents, acting through various mechanisms such as the inhibition of tubulin polymerization, topoisomerase, and protein kinases.[1][5] The ability to derivatize both the carboxylic acid and the nitro group of 6-nitro-1-benzofuran-2-carboxylic acid allows for the systematic exploration of the structure-activity relationship (SAR) to optimize anticancer potency and selectivity.

-

Antimicrobial Agents: The benzofuran nucleus is present in several natural and synthetic antimicrobial compounds.[3][6][12] The nitro group itself can contribute to antimicrobial activity, as seen in nitrofurantoin, a well-known antibacterial agent.[8] Therefore, derivatives of 6-nitro-1-benzofuran-2-carboxylic acid are promising candidates for the development of new antibacterial and antifungal drugs.

-

Enzyme Inhibitors: The rigid structure of the benzofuran ring system makes it an attractive scaffold for the design of enzyme inhibitors. By introducing appropriate functional groups through the carboxylic acid and amino (from the reduced nitro group) handles, it is possible to design molecules that can fit into the active sites of specific enzymes, leading to their inhibition. For instance, benzofuran derivatives have been investigated as inhibitors of sirtuins (SIRT2), which are implicated in cancer and neurodegenerative diseases.[13]

Conclusion

6-Nitro-1-benzofuran-2-carboxylic acid is a versatile and valuable building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined structure, coupled with the reactivity of its functional groups, provides a robust platform for the generation of diverse chemical libraries. The insights provided in this technical guide, from its synthesis and characterization to its potential applications, are intended to empower researchers to harness the full potential of this compound in their scientific endeavors. The continued exploration of derivatives of 6-nitro-1-benzofuran-2-carboxylic acid is anticipated to yield novel molecules with significant therapeutic promise.

References

-

MySkinRecipes. (n.d.). 6-Nitrobenzofuran-2-carboxylic acid. Retrieved from [Link]

- Bhaskar, M., & Yadav, S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(5), 768-772.

-

Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Gao, C., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26056-26076.

- Kamal, M. (2015). Benzofurans: A new profile of biological activities. International Journal of Medical and Pharmaceutical Sciences, 1(3), 1-10.

- Khan, I., & Zaib, S. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(2), 00062.

- Kumar, A., et al. (2020). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. Bioorganic Chemistry, 102, 104085.

- Liu, X., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1329.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151452675, 6-Nitro-1-benzofuran-3-carboxylic acid. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

- Pérez-Herrera, N., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629.

- Singh, F. V., & Wirth, T. (2012). A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents. Synthesis, 44(08), 1171-1177.

- Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26056-26076.

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. 6-Nitrobenzofuran-2-carboxylic acid [myskinrecipes.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. op.niscair.res.in [op.niscair.res.in]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Solubility Profile of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

This guide provides a comprehensive technical overview of the anticipated solubility characteristics of 3-methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols to facilitate a thorough understanding and practical application of this compound's solubility.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property that governs the bioavailability, formulation, and ultimately, the therapeutic efficacy of a drug candidate. For a molecule like this compound, which possesses a carboxylic acid moiety, its solubility is expected to be intricately linked to the pH of its environment. Benzoxazole derivatives, as a class, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory and analgesic properties.[1] A comprehensive understanding of the solubility of this specific analogue is therefore a prerequisite for its advancement in any research or development pipeline.

Physicochemical Properties at a Glance

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₄ | PubChem[2] |

| Molecular Weight | 193.16 g/mol | PubChem[2][3] |

| CAS Number | 154780-52-6 | Santa Cruz Biotechnology[3] |

| Structure | CN1C2=C(C=CC(=C2)C(=O)O)OC1=O | PubChem[2] |

Anticipated Solubility Profile: An Expert's Perspective

-